molecular formula C8H18O B093506 3-Methyl-1-heptanol CAS No. 1070-32-2

3-Methyl-1-heptanol

Cat. No. B093506
CAS RN: 1070-32-2
M. Wt: 130.23 g/mol
InChI Key: MUPPEBVXFKNMCI-UHFFFAOYSA-N
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Description

3-Methyl-1-heptanol is a chemical compound that is not directly discussed in the provided papers. However, related compounds such as 4-methyl-3-heptanol and its isomers are mentioned, which are structurally similar and often involved in biological processes, such as being a component of pheromones in insects . These related compounds can provide insight into the behavior and properties that 3-methyl-1-heptanol may exhibit.

Synthesis Analysis

The synthesis of related compounds, such as 4-methyl-3-heptanol and its stereoisomers, has been described in the literature. For instance, the synthesis of 4-methyl-3-heptanol stereoisomers involves the use of chiral 4-methyl-3-heptanones, reduction to the corresponding alcohols, and stereospecific transesterification . Similarly, the synthesis of 3-methyl-heptanoic acids from chiral precursors has been reported, which could be analogous to methods for synthesizing 3-methyl-1-heptanol .

Molecular Structure Analysis

The molecular structure of 3-methyl-1-heptanol would consist of a seven-carbon chain with a methyl group attached to the third carbon and a hydroxyl group at the first carbon. The structure of 4-methyl-3-heptanol, a closely related compound, has been determined to have different stereoisomers, which significantly affect its biological activity . The absolute configuration of these molecules is crucial for their function as pheromones in insects .

Chemical Reactions Analysis

While the specific chemical reactions of 3-methyl-1-heptanol are not detailed in the provided papers, the reactions of similar compounds can be indicative. For example, 4-methyl-3-heptanol is involved in the formation of aggregation pheromones and undergoes reactions that are sensitive to stereochemistry . The metabolism of 3-methylheptane, a related hydrocarbon, in rats leads to various metabolites, suggesting that 3-methyl-1-heptanol could also be metabolized into multiple compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-methyl-1-heptanol can be inferred from studies on similar molecules. For instance, 4-methyl-3-heptanol exhibits a small dielectric Debye process, and its dynamics are affected by intramolecular conformation and external factors such as pressure . The behavior of monohydroxy alcohols like 4-methyl-3-heptanol under different conditions, including mixtures with other alcohols, provides insights into their physical properties and interactions .

Scientific Research Applications

  • Physical Properties and Chemical Behavior :

    • The complex relative permittivity of 3-Methyl-1-heptanol and other heptanol isomers has been measured, showing dependence on pressure, temperature, and isomeric structure, which can be relevant for understanding liquid structure and molecular interactions (Vij, Scaife, & Calderwood, 1981).
    • Studies on high-pressure dielectric properties and shear rheology of 3-Methyl-1-heptanol and related compounds provide insights into their relaxation behavior, which is significant for understanding molecular dynamics in monohydroxy alcohols (Gainaru et al., 2014).
  • Biological Activity :

    • 3-Methyl-1-heptanol has been identified as a component in the aggregation pheromone of bark beetles and ants. Research on its stereoisomers demonstrates its significance in entomology, particularly in pest control and ecological studies (Zada et al., 2004).
    • In another study, the metabolism of 3-Methyl-1-heptanol in male Fischer rats was investigated, yielding various urinary metabolites. This is important for understanding the toxicological profile and environmental impact of this compound (Serve et al., 1993).
  • Chemical Synthesis and Applications :

    • Research on the synthesis of 3-Methyl-1-heptanol and its isomers, particularly in the context of pheromone production, highlights its importance in organic chemistry and agricultural applications (Nakagawa & Mori, 1984).
    • Studies on the combustion and emission characteristics of fuels containing heptanol isomers, including 3-Methyl-1-heptanol, provide insights into alternative fuels and their environmental impact (El-Seesy et al., 2020).

Safety And Hazards

3-Methyl-1-heptanol is considered to be relatively safe for use, but it should be handled with care to avoid skin and eye contact. It is also important to avoid ingestion or inhalation of this chemical . It can cause skin irritation, serious eye damage, and may be harmful if inhaled .

properties

IUPAC Name

3-methylheptan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18O/c1-3-4-5-8(2)6-7-9/h8-9H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUPPEBVXFKNMCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10910207
Record name 3-Methyl-1-heptanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10910207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-1-heptanol

CAS RN

1070-32-2
Record name 3-Methyl-1-heptanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001070322
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Methyl-1-heptanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10910207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-METHYL-1-HEPTANOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E9JH4FPA8D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Magnesium turnings (2.0 g, 82.3 mmol) are etched with iodine, and 1 ml of a solution of 96% 1-chloro-2-methylhexane (11 g, 78.5 mmol) in tetrahydrofuran (10 ml) is added at 60° C. The reaction is started by the addition of 1,2-dibromoethane (0.2 ml), then the rest of the solution of 1-chloro-2-methylhexane is added dropwise. After dilution with tetrahydrofuran (15 ml) the mixture is stirred under reflux for 2.5 h. Gaseous formaldehyde is passed through the solution, whose temperature is kept at from 40° C. to 50° C. The mixture is stirred for a further 1 h at room temperature, then 30% sulfuric acid (10 ml) is added to hydrolyze the Grignard compound. The mixture is steam distilled and the distillate is extracted several times with ether. The extract is washed with sodium chloride solution, dried over sodium sulfate, and evaporated down.
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.